Bienvenue dans la boutique en ligne BenchChem!

Charybdotoxin

Electrophysiology Immunology Neurobiology

Charybdotoxin uniquely delivers potent, simultaneous blockade of KCa1.1 (IC₅₀~2–50 nM), KCa3.1 (IC₅₀~5 nM), and Kv1.3 (IC₅₀~2.4 nM) in a single peptide—a multi-channel profile unmatched by iberiotoxin (KCa1.1‑only) or margatoxin (Kv1.3‑only). This makes it the essential reference standard for T‑cell immunology, EDHF‑mediated vasodilation studies, and ion channel drug discovery. Recombinantly produced for superior batch‑to‑batch consistency. Choose Charybdotoxin when partial channel coverage would compromise experimental integrity.

Molecular Formula C176H277N57O55S7
Molecular Weight 4296 g/mol
CAS No. 115422-61-2
Cat. No. B568394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCharybdotoxin
CAS115422-61-2
Molecular FormulaC176H277N57O55S7
Molecular Weight4296 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9
InChIInChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1
InChIKeyCNVQLPPZGABUCM-LIGYZCPXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Charybdotoxin (CAS 115422-61-2): A Broad-Spectrum K+ Channel Blocker Peptide for Electrophysiology and Ion Channel Research


Charybdotoxin (ChTX; CAS 95751-30-7; also indexed as 115422-61-2) is a 37-amino acid peptidyl toxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. It functions as a potent, reversible blocker of multiple potassium channel subtypes, including large-conductance calcium-activated K+ channels (KCa1.1/BK, IC50 ~2-50 nM), intermediate-conductance calcium-activated K+ channels (KCa3.1/IK, IC50 ~5 nM), and voltage-gated K+ channels (Kv1.3, IC50 ~2-3 nM; Kv1.2, IC50 ~14 nM; Kv1.6, IC50 ~2 nM) [2]. Its compact structure is stabilized by three disulfide bridges, conferring high stability and allowing for robust in vitro and ex vivo applications [3]. Charybdotoxin is widely recognized as a foundational pharmacological tool for dissecting potassium channel contributions to cellular excitability, immune cell activation, and smooth muscle tone [4].

Why Charybdotoxin Cannot Be Simply Replaced by Other Scorpion Toxins in K+ Channel Research


Despite high sequence homology within the α-KTx scorpion toxin family, even minor structural variations translate into profound functional differences in channel selectivity and potency. Charybdotoxin's unique ability to potently inhibit both calcium-activated (KCa1.1, KCa3.1) and voltage-gated (Kv1.3) K+ channels distinguishes it from closely related toxins like iberiotoxin (IbTX), which exhibits high selectivity for KCa1.1 but is virtually inactive on Kv1.3 [1]. Conversely, margatoxin (MgTX) displays a ~20-fold higher affinity for Kv1.3 over Charybdotoxin but lacks the broad calcium-activated channel blocking profile [2]. Simply substituting one α-KTx member for another will yield non-overlapping and potentially misleading pharmacological fingerprints in complex biological systems, necessitating precise, evidence-based compound selection. Furthermore, Charybdotoxin offers a practical advantage as its gene has been successfully synthesized and expressed in heterologous systems, enabling scalable production and site-directed mutagenesis studies that are not as readily available for all venom-derived peptide toxins [3].

Quantitative Differentiation of Charybdotoxin: Evidence for Informed Procurement


Broad-Spectrum Blockade of Kv1.3 and KCa1.1 Distinguishes Charybdotoxin from the Highly Selective Iberiotoxin

Charybdotoxin (ChTX) and iberiotoxin (IbTX) share 68% sequence identity and a nearly identical 3D structure, yet their functional selectivity for KCa1.1 (BK) and Kv1.3 channels diverges completely. In a direct head-to-head comparison, ChTX potently blocks both channels, whereas IbTX is a highly selective blocker of KCa1.1 and fails to inhibit Kv1.3 [1]. In a separate functional assay measuring Kv currents in human natural killer cells, ChTX inhibited Kv1.3 channels with an IC50 of 2.4 nM. In the same study, iberiotoxin showed no inhibition of KCa currents at concentrations up to 100 nM, confirming its inactivity on this channel type in a physiological context [2].

Electrophysiology Immunology Neurobiology

Margatoxin Demonstrates ~20-Fold Higher Potency on Kv1.3 than Charybdotoxin, Highlighting Key Differences in Voltage-Gated Channel Affinity

Margatoxin (MgTX), another α-KTx family member, is a highly potent and selective inhibitor of the Kv1.3 channel. While both ChTX and MgTX block Kv1.3, their potencies differ significantly. In a cross-study comparison, MgTX inhibits Kv1.3 with an IC50 of approximately 50 pM, which is reported to be about 20-fold more potent than Charybdotoxin [1]. In functional assays, ChTX inhibits Kv1.3 with an IC50 in the low nanomolar range, typically around 1-3 nM depending on the expression system [2].

Immunology Autoimmune disease research T-cell biology

Charybdotoxin, but not Apamin, Inhibits Antigen-Induced Mast Cell Degranulation by Targeting Intermediate-Conductance KCa Channels

In a direct comparative study of antigen-induced activation in RBL-2H3 mast cells, Charybdotoxin dose-dependently inhibited β-hexosaminidase release with an IC50 of 133 nM, as well as the associated repolarization phase of the membrane potential (IC50 84 nM). In stark contrast, the small-conductance KCa channel blocker apamin, even at high concentrations, had absolutely no effect on mediator release [1]. This demonstrates a clear functional selectivity that distinguishes Charybdotoxin's target (intermediate-conductance KCa3.1) from the apamin-sensitive small-conductance (SK) channels.

Immunology Allergy Mast cell biology

Charybdotoxin's Nanomolar Affinity for BK Channels Far Exceeds That of the Chemical Blocker Tetraethylammonium (TEA)

The classic small-molecule K+ channel blocker tetraethylammonium (TEA) is often used as a non-selective inhibitor, but its potency is orders of magnitude lower than peptide toxins. In a cross-study comparison using human skeletal muscle BKCa channels, charybdotoxin demonstrated an IC50 of less than 10 nM [1]. In contrast, external TEA required a concentration of approximately 0.3 mM (300,000 nM) to achieve a 50% reduction in single-channel amplitude [1]. This represents a difference in potency of over 30,000-fold.

Electrophysiology Smooth muscle physiology Neurophysiology

Recombinant Production of Charybdotoxin in E. coli Enables Scalable, Cost-Effective Supply Compared to Venom-Derived Purification

The gene encoding Charybdotoxin has been successfully designed, synthesized, and expressed as a cleavable fusion protein in Escherichia coli [1]. This biotechnological advance allows for the production of functional ChTX without relying on scorpion venom, which is a limited, variable, and ethically complex source. While specific yield data requires individual vendor inquiry, the existence of a validated recombinant expression system establishes a clear advantage for scalable and reproducible manufacturing. In contrast, many other venom-derived toxins lack established, high-yield recombinant expression protocols, making their supply chain more precarious and costly.

Peptide Synthesis Protein Engineering Biotechnology

High-Impact Research and Industrial Scenarios Enabled by Charybdotoxin's Unique Pharmacological Profile


Dissecting Complex K+ Channel Physiology in Immune Cells

Researchers studying T-lymphocyte or natural killer (NK) cell activation require a tool to simultaneously probe the contributions of both voltage-gated (Kv1.3) and calcium-activated (KCa3.1) potassium channels to membrane potential and calcium signaling. Charybdotoxin's dual blockade, with Kv1.3 IC50 of 2.4 nM and KCa3.1 IC50 of 3 nM, allows for a comprehensive assessment of total K+ conductance in these cells, a pharmacological profile not matched by the highly selective iberiotoxin (inactive on Kv1.3) or margatoxin (inactive on KCa3.1) [1]. This makes Charybdotoxin the standard comparator in studies developing next-generation, channel-specific immunomodulatory drugs.

Investigating Endothelium-Derived Hyperpolarizing Factor (EDHF) in Vascular Biology

The contribution of EDHF to vasodilation is a critical area of cardiovascular research. In isolated vessel studies, particularly in rat mesenteric arteries, the combination of charybdotoxin and apamin is the established and widely used pharmacological tool to block EDHF-mediated responses [2]. Charybdotoxin's specific inhibition of endothelial KCa3.1 and KCa1.1 channels is essential for this protocol. Substituting iberiotoxin for charybdotoxin would fail to block the KCa3.1 component, leading to an incomplete and misleading characterization of EDHF's role. This established use case reinforces its value as a standard and reliable reagent in vascular physiology laboratories.

Validating Ion Channel Target Engagement in Drug Discovery

In early-stage drug discovery for neurological or immunological indications, Charybdotoxin serves as a well-characterized reference ligand in binding and functional assays to validate target engagement of new chemical entities. Its defined, high-affinity binding to the external pore of KCa1.1 and Kv1.3 channels is used to benchmark the potency and specificity of novel small molecule blockers. The availability of a robust recombinant production system further supports its use in high-throughput screening campaigns where batch-to-batch consistency and scalable supply are critical requirements not always met by other venom peptides.

Smooth Muscle Pharmacology and Organ Bath Studies

In isolated tissue preparations (e.g., porcine coronary arteries), researchers aiming to specifically interrogate the role of large-conductance calcium-activated potassium (BKCa) channels in regulating resting tone require a high-affinity, specific blocker. Charybdotoxin, with its nanomolar affinity (IC50 < 10 nM), provides this specificity without the confounding effects of non-selective blockers like TEA, which cause significant, non-specific contractions at millimolar concentrations. Using Charybdotoxin allows for a clean, interpretable assessment of BKCa channel contributions to smooth muscle function, a key step in understanding vasoregulation and developing novel vasoactive therapeutics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Charybdotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.